molecular formula C18H19N5OS B11181832 Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine

Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine

Cat. No.: B11181832
M. Wt: 353.4 g/mol
InChI Key: GZNBOCCVKCPZCY-UHFFFAOYSA-N
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Description

The compound Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine features a benzothiazole moiety linked to a partially hydrogenated 1,3,5-triazine ring substituted with a 4-methoxy-benzyl group. This hybrid structure combines the electron-rich benzothiazole system, known for bioactivity, with a flexible tetrahydrotriazine scaffold, which may enhance solubility and interaction with biological targets.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C18H19N5OS/c1-24-14-8-6-13(7-9-14)10-23-11-19-17(20-12-23)22-18-21-15-4-2-3-5-16(15)25-18/h2-9H,10-12H2,1H3,(H2,19,20,21,22)

InChI Key

GZNBOCCVKCPZCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CNC(=NC2)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

The synthesis of Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine can be achieved through various synthetic routes. One common method involves the use of diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of microwave irradiation and one-pot multicomponent reactions to streamline the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring’s secondary amines and the benzothiazole’s sulfur atom serve as nucleophilic sites.

Key Observations :

  • Triazine Ring Reactivity : The 1,3,5-triazin-2-ylamine group undergoes nucleophilic substitution with electrophiles such as alkyl halides or acyl chlorides. For example, reactions with chloroacetyl chloride yield derivatives with enhanced biological activity .

  • Benzothiazole Reactivity : The thiazole sulfur can participate in nucleophilic attacks, forming sulfonamide or thioether linkages when reacted with sulfonyl chlorides or alkyl halides, respectively .

Example Reaction :

Compound+R-XCompound-R+HX(R = alkyl/acyl; X = Cl, Br)\text{Compound} + \text{R-X} \rightarrow \text{Compound-R} + \text{HX} \quad (\text{R = alkyl/acyl; X = Cl, Br})

Conditions: Typically performed in polar aprotic solvents (e.g., DMF) with a base like triethylamine.

Electrophilic Aromatic Substitution

The benzothiazole’s aromatic ring undergoes electrophilic substitution, primarily at the para position relative to the sulfur atom.

Key Findings :

  • Nitration : Introduces nitro groups using HNO₃/H₂SO₄, enhancing electron-withdrawing properties for further functionalization .

  • Sulfonation : Reacts with SO₃/H₂SO₄ to form sulfonic acid derivatives, improving water solubility.

Table 1 : Electrophilic Substitution Reactions

Reaction TypeReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄C-6 of benzothiazoleNitro derivative (precursor for amines)
SulfonationSO₃/H₂SO₄C-5 of benzothiazoleEnhanced hydrophilicity

Schiff Base Formation

The primary amine on the triazine ring reacts with aldehydes or ketones to form Schiff bases, a reaction leveraged to create analogs with modified pharmacological profiles .

Example Reaction :

Compound-NH2+RCHOCompound-N=CH-R+H2O\text{Compound-NH}_2 + \text{RCHO} \rightarrow \text{Compound-N=CH-R} + \text{H}_2\text{O}

Conditions: Reflux in ethanol with catalytic acetic acid .

Notable Applications :

  • Schiff bases of this compound exhibit improved anticonvulsant and antitumor activity in preclinical studies .

Oxidation and Reduction Reactions

  • Oxidation : The methoxy-benzyl group’s methyl ether can be demethylated using BBr₃ to yield a phenolic derivative, altering electronic properties.

  • Reduction : The triazine ring’s C=N bonds are reducible with NaBH₄ or H₂/Pd-C, converting them to saturated amines for stability enhancement.

Table 2 : Redox Reactions

ReactionReagentsSite AffectedOutcome
OxidationBBr₃ (1 equiv)Methoxy-benzyl groupPhenolic derivative
ReductionH₂/Pd-CTriazine C=N bondsSaturated triazinylamine

Cycloaddition and Ring-Opening Reactions

The triazine ring participates in [4+2] cycloadditions with dienophiles, while the benzothiazole moiety can undergo ring-opening under strong acidic or basic conditions .

Mechanistic Insights :

  • Diels-Alder Reactions : The triazine acts as a diene, reacting with maleic anhydride to form fused bicyclic structures .

  • Ring-Opening : Treatment with NaOH (10%) cleaves the thiazole ring, yielding mercaptoaniline intermediates.

Metal Coordination Reactions

The sulfur and nitrogen atoms act as ligands for transition metals, forming complexes with Cu(II), Zn(II), or Fe(III). These complexes are studied for enhanced antimicrobial or catalytic properties .

Example :

Compound+CuCl2[Cu(Compound)Cl2]\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu(Compound)}Cl_2]

Applications: Metal complexes show increased DNA-binding affinity in anticancer assays .

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions enable aryl group introductions at specific positions .

Table 3 : Cross-Coupling Reactions

Reaction TypeCatalystsSubstituents AddedYield Range
Suzuki-Miyaura (C-C bond)Pd(PPh₃)₄Aryl boronic acids60–85%
Buchwald-Hartwig (C-N bond)Pd₂(dba)₃/XantphosAryl amines70–90%

Hydrolysis Reactions

The triazine ring hydrolyzes under acidic or basic conditions, yielding diamino intermediates. This property is critical for prodrug design.

Conditions :

  • Acidic hydrolysis (HCl, 6N): Cleaves triazine to form benzothiazole-diamine derivatives.

  • Basic hydrolysis (NaOH, 1M): Generates open-chain thioamide intermediates.

Critical Analysis of Reactivity

The compound’s multifunctional nature allows diverse chemical modifications, but steric hindrance from the methoxy-benzyl group limits reactivity at certain sites. Computational studies suggest the C-2 position of the triazine ring is the most electrophilic (Fukui index = 0.15), favoring nucleophilic attacks .

Research Gaps :

  • Detailed kinetic data for specific reactions (e.g., activation energies, rate constants) are lacking.

  • Environmental impact assessments of synthetic byproducts are underexplored.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives as antimicrobial agents. For instance, benzothiazole-based compounds have shown promising activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Antitubercular Properties
Benzothiazole derivatives have been synthesized and evaluated for their antitubercular activity. Research indicates that these compounds exhibit significant inhibitory effects against Mycobacterium tuberculosis. The synthesis involves various methods such as diazo-coupling and molecular hybridization techniques, leading to compounds with enhanced potency compared to standard drugs .

Anti-diabetic Potential
Some benzothiazole derivatives have been designed to target human glucokinase, an important enzyme in glucose metabolism. These compounds demonstrated effective inhibition of glucokinase activity, suggesting their potential use in managing diabetes .

Material Sciences

Polymer Chemistry
Benzothiazole derivatives are utilized in the development of advanced materials such as polymers and coatings. The incorporation of benzothiazole into polymer matrices can enhance thermal stability and UV resistance, making them suitable for various industrial applications.

Fluorescent Materials
The unique optical properties of benzothiazole compounds make them ideal candidates for fluorescent materials. These materials are used in organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light upon excitation .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of benzothiazole derivatives against bacteriaCompounds showed significant inhibition against E. coli and Staphylococcus aureus .
Antitubercular Activity AssessmentSynthesis and testing against M. tuberculosisNew derivatives exhibited higher potency than existing treatments .
Glucokinase Inhibition StudyDesign of novel benzothiazole analogsEffective inhibitors identified with potential for diabetes management .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Triazine-Based Derivatives
  • 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones
    These compounds, synthesized by cyclizing thiourea intermediates with methylamine, feature a fully substituted triazinane ring. Unlike the target compound, they lack the 4-methoxy-benzyl group but include aryl and methyl substituents, which may reduce solubility compared to the methoxy-containing analogue .
  • N-[5-(1,3-Benzodioxol-5-ylmethyl)-tetrahydrotriazin-2-yl]-4,8-dimethylquinazolin-2-amine
    This derivative replaces the 4-methoxy-benzyl group with a benzodioxolylmethyl substituent. The electron-donating benzodioxole moiety could enhance metabolic stability but may alter target selectivity .
Benzothiazole Hybrids with Heterocycles
  • 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones
    These oxadiazinane derivatives, formed via acid-catalyzed cyclization, exhibit a six-membered oxadiazinane ring instead of triazinane. The absence of a triazine ring limits conformational flexibility compared to the target compound .
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine This triazole-containing hybrid replaces the triazine core with a 1,2,3-triazole ring.

Physicochemical Properties

  • Solubility :
    The 4-methoxy-benzyl substituent in the target compound likely improves aqueous solubility compared to halogenated analogues like N-(2-bromophenyl)-4,6-dichloro-1,3,5-triazin-2-amine, where halogens increase hydrophobicity .
  • Electronic Effects : Methoxy groups provide electron-donating effects, stabilizing charge-transfer interactions in the triazine ring. This contrasts with electron-withdrawing groups (e.g., nitro in triazole derivatives), which may enhance reactivity but reduce metabolic stability .

Biological Activity

Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine (referred to as BTMT) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

BTMT is characterized by a complex structure that incorporates a benzothiazole moiety linked to a tetrahydrotriazine. Its molecular formula is C15H18N4SC_{15}H_{18}N_{4}S, with a molecular weight of approximately 298.40 g/mol. The compound's structural features contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of BTMT and related compounds. For instance, derivatives of benzothiazole have shown promising results against various viral infections. In particular, compounds with specific substitutions at the benzothiazole ring demonstrated enhanced activity against viruses such as HIV and hepatitis C. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell interactions .

Antimicrobial Activity

BTMT exhibits notable antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of benzothiazole have been reported to inhibit strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL . This suggests that BTMT could serve as a potential lead compound for developing new antibiotics.

Antifungal Properties

The antifungal activity of BTMT has also been explored. Compounds derived from benzothiazole have demonstrated effectiveness against fungi like Candida albicans and Aspergillus niger, with MIC values indicating significant antifungal potency . The presence of electron-withdrawing groups in the structure has been linked to increased antifungal activity.

The biological activities of BTMT can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in pathogen metabolism.
  • Membrane Disruption : Some compounds disrupt microbial cell membranes, leading to cell death.
  • Interference with Nucleic Acid Synthesis : Certain derivatives inhibit nucleic acid synthesis in viruses and bacteria.

Case Studies

Several case studies illustrate the efficacy of BTMT in various biological assays:

  • Study on Antiviral Activity : A study evaluated the antiviral effects of BTMT derivatives on HIV-infected cells, showing a reduction in viral load by up to 70% compared to untreated controls at specific concentrations .
  • Antimicrobial Efficacy : In vitro tests demonstrated that BTMT exhibited significant antibacterial effects against MRSA strains, with MIC values comparable to standard antibiotics .

Data Summary

Activity TypeTarget OrganismMIC (µg/mL)Reference
AntiviralHIV0.20 - 0.35
AntibacterialStaphylococcus aureus12.5 - 25
AntifungalCandida albicans1.6 - 25

Q & A

Q. What is the standard synthetic protocol for preparing intermediates of Benzothiazol-2-yl-triazine derivatives?

The synthesis typically involves reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux for 4 hours. After TLC confirmation, the product is cooled, filtered, and recrystallized from ethanol. Cyclization of thiourea intermediates is achieved using 30% formaldehyde and conc. HCl at 90–95°C for 4 hours, yielding triazinane derivatives (e.g., 79% yield for 2a) .

Q. How is structural characterization performed for this class of compounds?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent integration and electronic environments (e.g., DMSO-d₆ as solvent, δ values for aromatic protons) .
  • Mass spectrometry : For molecular ion confirmation (e.g., [M+H]⁺ peaks).
  • IR spectroscopy : To identify functional groups like thiourea (C=S stretch at ~1200 cm⁻¹) .

Q. What solvents and conditions are optimal for synthesizing these derivatives?

Anhydrous DMF is preferred for reflux reactions due to its high boiling point and solubility of intermediates. Ethanol is used for recrystallization to improve purity .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields of thiourea intermediates?

  • Molar ratios : Equimolar amounts of amine and isothiocyanate minimize side products.
  • Temperature control : Prolonged reflux (4–6 hours) ensures complete conversion, monitored via TLC.
  • Purification : Ethanol recrystallization enhances purity, as seen in yields up to 79% for 2a .

Q. How do substituents on the aryl group influence antimicrobial activity?

Substituents like chloro (e.g., 3d) or methyl groups (e.g., 4a) significantly reduce MIC values (e.g., MIC = 1 µg/mL against Staphylococcus aureus), likely due to enhanced membrane penetration. Electron-withdrawing groups may reduce efficacy, as observed in compound 3f (MIC = 10 µg/mL) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative assays : Use standardized microbial strains (e.g., ATCC controls) to minimize variability.
  • Purity validation : HPLC or GC-MS to confirm compound integrity.
  • Solubility testing : Poor solubility (e.g., in aqueous media) may explain inconsistent MIC values .

Q. How can computational methods predict binding affinity for target enzymes?

Molecular docking studies (e.g., AutoDock Vina) using crystal structures (e.g., PDB entries) can model interactions with enzymes like dihydrofolate reductase. Pair with molecular dynamics simulations to assess stability of ligand-enzyme complexes .

Methodological Recommendations

  • Synthesis : Prioritize DMF for reflux reactions and ethanol for recrystallization .
  • Characterization : Combine NMR and mass spectrometry for unambiguous structural confirmation .
  • Biological Testing : Include solubility enhancers (e.g., DMSO ≤1%) in MIC assays to avoid false negatives .

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